N-(4-{[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a chlorophenyl group, and a sulfamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can yield the triazolopyrimidine core.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using sulfamoyl chloride and an appropriate base.
Attachment of the Phenylacetyl Group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as protein tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, making it a potential therapeutic agent for cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its anticancer and anti-inflammatory properties.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone: Exhibits significant antibacterial activity.
Uniqueness
N-(4-{[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE stands out due to its unique combination of a triazolopyrimidine core with a sulfamoylphenyl moiety. This structural feature imparts distinct biological activities and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C25H21ClN6O3S |
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Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[4-[[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H21ClN6O3S/c1-16(33)27-20-11-13-21(14-12-20)36(34,35)31-24-29-25-28-22(17-5-3-2-4-6-17)15-23(32(25)30-24)18-7-9-19(26)10-8-18/h2-15,23H,1H3,(H,27,33)(H2,28,29,30,31) |
InChI Key |
CZYLEUZRSLZSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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